molecular formula C14H14ClNO2S B14953523 (3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone

(3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone

Cat. No.: B14953523
M. Wt: 295.8 g/mol
InChI Key: JPRSCKYIZSHPJQ-UHFFFAOYSA-N
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Description

(3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a morpholino group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and methyl acetoacetate, under acidic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methylation can be performed using methyl iodide in the presence of a base.

    Attachment of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2-methyl-1-piperidinyl)methanone: Similar structure with a piperidinyl group instead of a morpholino group.

    (3-Chloro-6-methyl-1-benzothiophen-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Contains a methoxyphenylpiperazinyl group.

Uniqueness

(3-Chloro-6-methyl-1-benzothiophen-2-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C14H14ClNO2S/c1-9-2-3-10-11(8-9)19-13(12(10)15)14(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3

InChI Key

JPRSCKYIZSHPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl

Origin of Product

United States

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